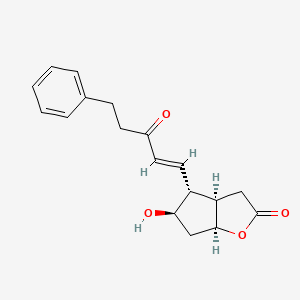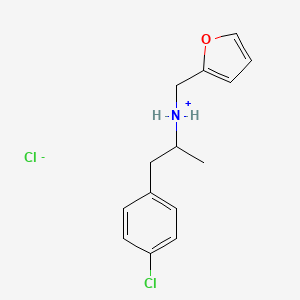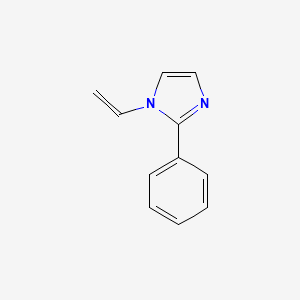
2-Phenyl-1-vinyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-1-vinyl-1H-imidazole is a heterocyclic compound that features a five-membered imidazole ring with a phenyl group and a vinyl group attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1-vinyl-1H-imidazole typically involves the cyclization of appropriate precursors. One common method is the reaction of phenyl-substituted nitriles with vinyl-substituted amines under catalytic conditions. The reaction conditions often involve the use of nickel catalysts, which facilitate the addition to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired imidazole .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalytic systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reaction conditions is crucial to ensure the scalability and cost-effectiveness of the industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-1-vinyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The imidazole ring can be reduced under specific conditions to form saturated imidazole derivatives.
Substitution: The phenyl and vinyl groups can undergo electrophilic or nucleophilic substitution reactions, leading to a variety of substituted imidazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include epoxides, reduced imidazole derivatives, and various substituted imidazole compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Phenyl-1-vinyl-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its use in drug discovery and development, particularly for its potential therapeutic properties.
Mechanism of Action
The mechanism of action of 2-Phenyl-1-vinyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. The phenyl and vinyl groups contribute to the compound’s binding affinity and specificity, enhancing its biological activity. Detailed studies on its mechanism of action are essential to fully understand its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-Vinylimidazole: Similar in structure but lacks the phenyl group, which affects its chemical properties and applications.
2-Phenyl-1H-imidazole:
1-Phenyl-1H-imidazole: Similar but without the vinyl group, leading to variations in its chemical behavior and uses.
Uniqueness
2-Phenyl-1-vinyl-1H-imidazole is unique due to the presence of both phenyl and vinyl groups, which impart distinct chemical properties and reactivity
Properties
CAS No. |
2851-94-7 |
|---|---|
Molecular Formula |
C11H10N2 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
1-ethenyl-2-phenylimidazole |
InChI |
InChI=1S/C11H10N2/c1-2-13-9-8-12-11(13)10-6-4-3-5-7-10/h2-9H,1H2 |
InChI Key |
HAWZITGJTUAVQW-UHFFFAOYSA-N |
Canonical SMILES |
C=CN1C=CN=C1C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,11-Dibromo-25,27-dipropoxycalix[4]arene](/img/structure/B13738143.png)

![dimethyl-[2-[2-(2-methylpentoxy)-2,2-diphenylacetyl]oxyethyl]azanium;chloride](/img/structure/B13738157.png)
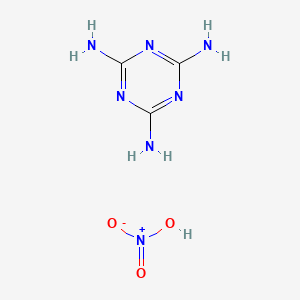
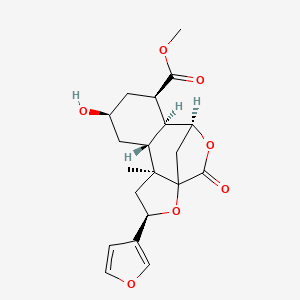
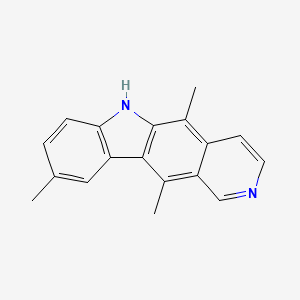

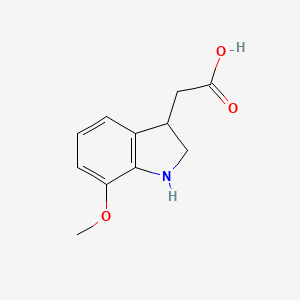
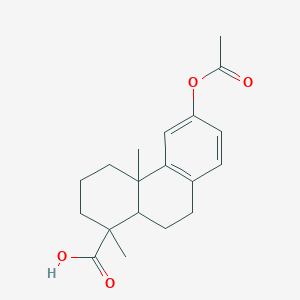
![[3-(3-methylbut-2-enoylamino)phenyl] N-methylcarbamate](/img/structure/B13738194.png)
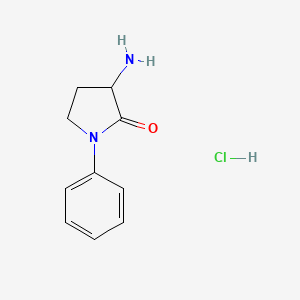
![3-(3-Azabicyclo[3.2.2]non-3-yl)-1-(2-thienyl)-1-propanone](/img/structure/B13738198.png)
